

Physical properties of 6-Bromopicolinonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-2-pyridinecarbonitrile**

Cat. No.: **B023229**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 6-Bromopicolinonitrile

This technical guide provides a comprehensive overview of the core physical properties of 6-Bromopicolinonitrile (CAS No. 122918-25-6), a heterocyclic building block frequently utilized in the synthesis of pharmaceutical products and chemical intermediates.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering key data, experimental methodologies, and structural information.

Chemical Structure and Identification

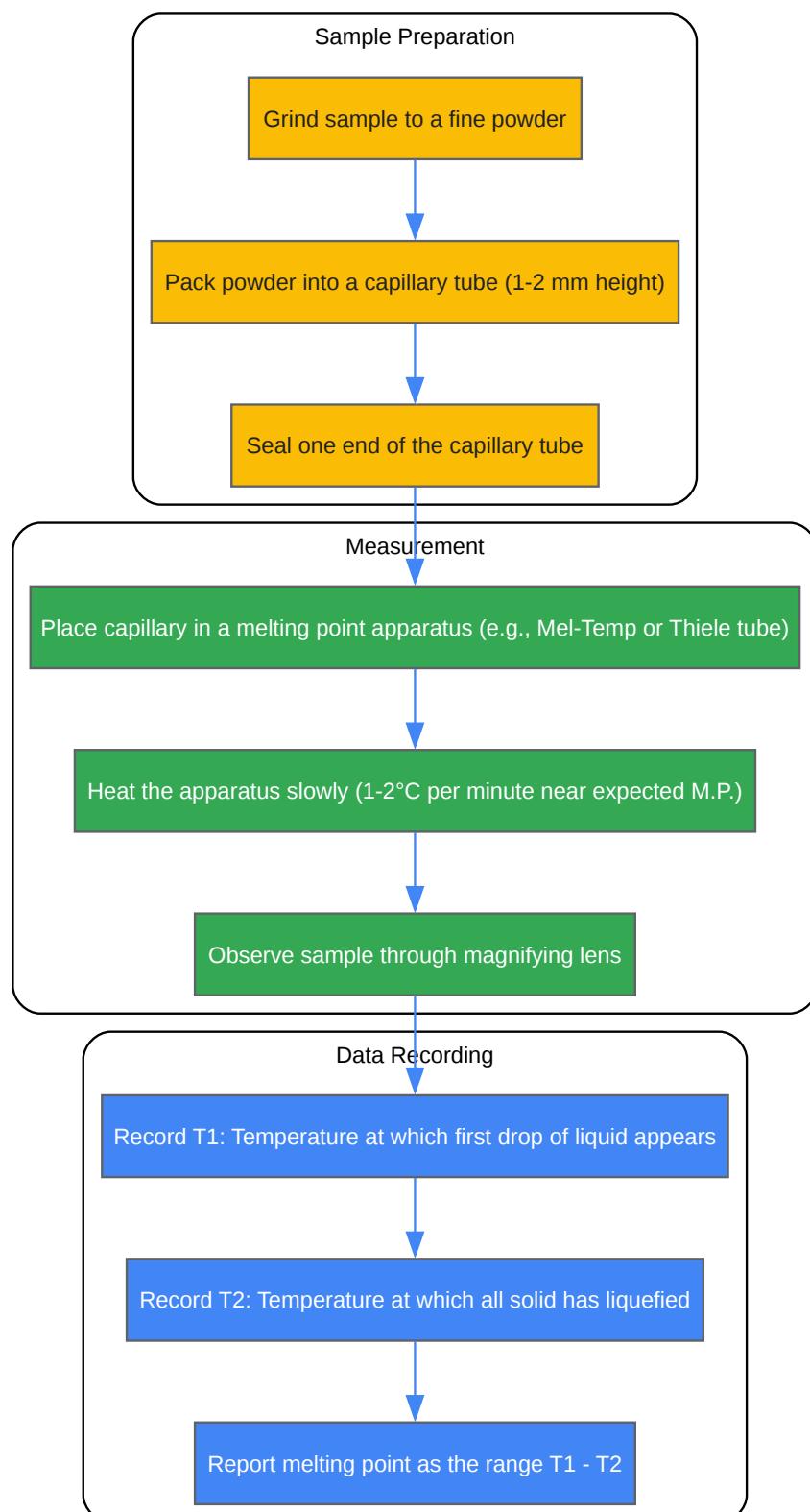
6-Bromopicolinonitrile, also known as **6-bromo-2-pyridinecarbonitrile** or 2-bromo-6-cyanopyridine, is an organic compound derived from picolinonitrile with a bromine atom substituted at the sixth position of the pyridine ring.^[1]

Caption: 2D Chemical Structure of 6-Bromopicolinonitrile.

Physical and Chemical Properties

The key physical and chemical properties of 6-Bromopicolinonitrile are summarized in the table below. The compound is a solid at room temperature, as indicated by its melting point of 100-104 °C. Reports describing it as a liquid may refer to the substance being in a dissolved state or are otherwise anomalous.^[1] Safety data sheets corroborate its solid form by noting hazards associated with dust formation.^[2]

Property	Value	Reference(s)
CAS Number	122918-25-6	[3]
Molecular Formula	C ₆ H ₃ BrN ₂	[3][4]
Molecular Weight	183.01 g/mol	[4][5]
Appearance	Crystalline Solid	[2]
Purity	>95% - 98%	[1][5]
Melting Point	100-104 °C	
Boiling Point	269.732 °C at 760 mmHg	
Density	1.726 g/cm ³	
Flash Point	116.93 °C	
SMILES	N#CC1=NC(Br)=CC=C1	[3]


Experimental Protocols

The physical properties listed above are determined using standard analytical chemistry techniques. While the specific reports for 6-Bromopicolinonitrile do not detail the exact conditions, the following protocols describe the standard, widely accepted methodologies for obtaining such data for crystalline organic compounds.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[6] For a crystalline solid like 6-Bromopicolinonitrile, the capillary method is the standard procedure.[4][7]

Workflow: Melting Point Determination via Capillary Method

[Click to download full resolution via product page](#)

Caption: Standard workflow for determining the melting point of a solid organic compound.

- Protocol: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is sealed at one end.[2][4] This tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube containing mineral oil) or a metal block heating apparatus (like a Mel-Temp).[4] The temperature is increased slowly, typically at a rate of 1-2°C per minute, especially near the expected melting point.[4] The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample becomes a clear liquid.[3] A narrow melting range (0.5-1.0°C) is indicative of a high-purity substance.[4]

Boiling Point Determination

For high-boiling-point solids, the boiling point is typically measured at reduced pressure to prevent decomposition, though the reported value is extrapolated to standard atmospheric pressure (760 mmHg). The Thiele tube method is a common and efficient technique for this determination using a small amount of sample.[8]

- Protocol: A small quantity of the substance is placed in a small test tube. A capillary tube, sealed at the top end, is inverted and placed inside the test tube with the sample. The assembly is attached to a thermometer and heated in a Thiele tube.[8] As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. Heating continues until a steady stream of bubbles emerges from the capillary tip, indicating the liquid's vapor pressure is overcoming the external pressure.[8] The heat is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube as it cools; at this point, the external pressure equals the vapor pressure of the substance.[8]

Density Measurement

The density of a solid organic compound that is insoluble in water can be determined using the water displacement method.[9]

- Protocol:
 - Mass Measurement: A sample of 6-Bromopicolinonitrile is accurately weighed using an analytical balance.
 - Volume Measurement: A graduated cylinder is partially filled with a known volume of water (V_{initial}).[9] The weighed solid sample is then carefully submerged in the water, ensuring

no splashing occurs.[9] The new water level (V_{final}) is recorded. The volume of the solid is the difference between the final and initial readings ($V_{solid} = V_{final} - V_{initial}$).[10]

- Calculation: The density (ρ) is calculated by dividing the mass (m) of the sample by its measured volume (V_{solid}), using the formula $\rho = m / V_{solid}$.[11]

Safety and Handling

6-Bromopicolinonitrile is classified as harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation. Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]
- Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[2] Do not get in eyes, on skin, or on clothing.[2]
- Storage: Keep the container tightly closed and store in a dry, dark place at room temperature.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. pennwest.edu [pennwest.edu]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 6. huberlab.ch [huberlab.ch]
- 7. fctemis.org [fctemis.org]

- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.csueastbay.edu [chemistry.csueastbay.edu]
- 11. chm.uri.edu [chm.uri.edu]
- To cite this document: BenchChem. [Physical properties of 6-Bromopicolinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b023229#physical-properties-of-6-bromopicolinonitrile\]](https://www.benchchem.com/product/b023229#physical-properties-of-6-bromopicolinonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com